4-Amino-6-iodo-2-methylpyrimidine
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Overview
Description
4-Amino-6-iodo-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H6IN3. It is a derivative of pyrimidine, which is an important electron-rich aromatic heterocycle. Pyrimidines are critical components of DNA and RNA, making them essential to life.
Scientific Research Applications
4-Amino-6-iodo-2-methylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Biochemical Pathways:
While specific pathways affected by “4-Amino-6-iodo-2-methylpyrimidine” are not explicitly described, we can infer that it may impact nucleic acid metabolism. Pyrimidines play a crucial role in DNA and RNA synthesis. Alterations in their availability or utilization could affect cell division, growth, and repair. Experimental evidence is required to confirm this hypothesis .
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other molecules, can impact the compound’s stability and efficacy. For instance:
: Monier, M., Abdel-Latif, D., El-Mekabaty, A., & Elattar, K. M. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido [4,5-d]pyrimidines and pyrimido [5,4-d]pyrimidines. RSC Advances, 9, 30835-30867. Link
Biochemical Analysis
Biochemical Properties
It is known that the compound can be deprotonated quite easily because the conjugated base is stabilized by resonance . This property allows it to act as a nucleophile, attacking the carbon of an aldehyde .
Molecular Mechanism
It is suggested that the compound can be involved in nucleophilic reactions, potentially influencing the function of biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-iodo-2-methylpyrimidine typically involves the iodination of 2-methyl-4-aminopyrimidine. One common method includes the reaction of 2-methyl-4-aminopyrimidine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-iodo-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylpyrimidine: Lacks the iodine atom, resulting in different reactivity and applications.
6-Iodo-2-methylpyrimidine:
4-Amino-6-chloro-2-methylpyrimidine: Chlorine instead of iodine, leading to variations in reactivity and biological activity.
Uniqueness
The iodine atom enhances the compound’s ability to participate in coupling reactions, while the amino group provides sites for further functionalization .
Properties
IUPAC Name |
6-iodo-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHINVBVMNLSCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)I)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716726 |
Source
|
Record name | 6-Iodo-2-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943006-46-0 |
Source
|
Record name | 6-Iodo-2-methyl-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943006-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Iodo-2-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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